molecular formula C5H6BrN3O2 B2942720 methyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate CAS No. 709021-70-5

methyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B2942720
CAS No.: 709021-70-5
M. Wt: 220.026
InChI Key: MOHORHHADUWSFQ-UHFFFAOYSA-N
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Description

Methyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromo group at the third position of the triazole ring and a methyl ester group attached to the triazole ring via an acetyl linkage. Triazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3-bromo-1H-1,2,4-triazole with methyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and scalability of the synthesis. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the compound from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides to form new derivatives.

    Oxidation: The triazole ring can be oxidized to form triazole N-oxides under specific conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Formation of new triazole derivatives with different functional groups.

    Oxidation: Formation of triazole N-oxides.

    Reduction: Formation of the corresponding alcohol from the ester group.

Scientific Research Applications

Methyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antifungal, antibacterial, and anticancer activities.

    Agriculture: The compound is explored for its potential use in the development of agrochemicals such as fungicides and herbicides.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, for various industrial applications.

    Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

Methyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate can be compared with other triazole derivatives, such as:

    3-Bromo-1H-1,2,4-triazole: Lacks the ester group and is used as a ligand for transition metals.

    Methyl (1H-1,2,4-triazol-1-yl)acetate: Lacks the bromo group and is used in the synthesis of various triazole-based compounds.

    1,2,4-Triazole: The parent compound without any substituents, used as a building block in the synthesis of numerous derivatives.

The uniqueness of this compound lies in its combination of the bromo group and ester functionality, which imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 2-(3-bromo-1,2,4-triazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-11-4(10)2-9-3-7-5(6)8-9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHORHHADUWSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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